GSK356278

描述

GSK-356278 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

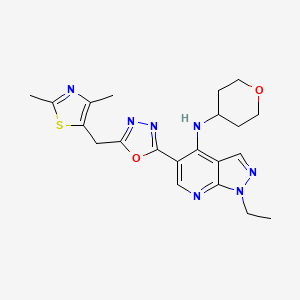

5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDJJMXJUOHGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222401 | |

| Record name | GSK-356278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720704-34-7 | |

| Record name | GSK-356278 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720704347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-356278 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-356278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-356278 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QTA9P992C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nexus of GSK356278 and Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, and the ubiquitous cyclic AMP (cAMP) signaling pathway. By elucidating the core mechanism of action, presenting key preclinical data, and detailing relevant experimental methodologies, this document serves as a comprehensive resource for professionals engaged in neuroscience and respiratory disease research and development.

Core Mechanism of Action: Modulation of the cAMP Pathway

This compound exerts its pharmacological effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, ultimately leading to the therapeutic effects of this compound, including its anxiolytic and cognition-enhancing properties.

Quantitative Data Presentation

In Vitro Pharmacology of this compound

The following table summarizes the in vitro potency and selectivity of this compound against various phosphodiesterase enzymes.

| Target | Assay Type | Species | pIC50 |

| PDE4B | Enzyme Activity | Human | 8.8 |

| PDE4 (High-Affinity Rolipram Binding Site) | Binding | Rat Cortex | 8.6 |

| PDE1 | Enzyme Activity | Human | < 5.0 |

| PDE2 | Enzyme Activity | Human | < 5.0 |

| PDE3 | Enzyme Activity | Human | < 5.0 |

| PDE5 | Enzyme Activity | Human | < 5.0 |

| PDE6 | Enzyme Activity | Bovine | < 5.0 |

Data sourced from Rutter et al., 2014.[1][2]

Preclinical Pharmacokinetics of this compound

This table outlines the key pharmacokinetic parameters of this compound in various preclinical species following oral (p.o.) and intravenous (i.v.) administration.

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | p.o. | 1 | 1.0 | 118 | 467 | 2.3 |

| i.v. | 0.5 | - | - | 321 | 2.1 | |

| Dog | p.o. | 0.1 | 1.0 | 29 | 158 | 3.9 |

| i.v. | 0.05 | - | - | 100 | 3.5 | |

| Cynomolgus Macaque | p.o. | 0.2 | 2.0 | 15 | 51 | 1.8 |

| Common Marmoset | p.o. | 1 | 1.0 | 79 | 330 | 3.0 |

| Ferret | p.o. | 1 | 0.5 | 104 | 227 | 1.8 |

Data sourced from Rutter et al., 2014.[1][2]

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 enzymes.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Enzyme: Recombinant human PDE4B2 diluted in assay buffer.

-

Substrate: cAMP diluted in assay buffer.

-

Test Compound: this compound serially diluted in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of diluted test compound or vehicle control.

-

Add 20 µL of diluted PDE4B2 enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the cAMP substrate solution.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection and Analysis:

-

Stop the reaction and quantify the amount of AMP produced using a commercial luminescence-based assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay) according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value by fitting the data to a four-parameter logistic equation.[3]

-

LPS-Induced Lung Inflammation in Rats

This in vivo model is used to assess the anti-inflammatory effects of compounds like this compound.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Animals are acclimatized for at least one week before the experiment.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Animals are orally administered with this compound or vehicle one hour before the LPS challenge.

-

-

Induction of Lung Inflammation:

-

Rats are anesthetized.

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., 3 mg/kg) dissolved in sterile saline is administered intratracheally.[4]

-

-

Sample Collection and Analysis (4-24 hours post-LPS):

-

Animals are euthanized, and bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS).

-

The total and differential cell counts (neutrophils, macrophages) in the BALF are determined.

-

Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.

-

Lungs are collected for histopathological examination to assess the degree of inflammation and tissue damage.[5]

-

Human Threat Test in Common Marmosets

This behavioral model is employed to evaluate the anxiolytic potential of novel compounds.

Methodology:

-

Animal Model:

-

Adult common marmosets (Callithrix jacchus) are used.

-

Animals are habituated to the testing environment and procedures.

-

-

Drug Administration:

-

This compound is administered orally at various doses.

-

-

Behavioral Testing:

-

The test involves exposing the marmoset to a brief, standardized human threat stimulus (e.g., the profile of a human observer).

-

The behavioral responses of the marmoset, such as postures of vigilance, vocalizations, and locomotion, are recorded and quantified.

-

-

Data Analysis:

-

The frequency and duration of specific anxiety-related behaviors are compared between the drug-treated and vehicle-treated groups to assess the anxiolytic effects of this compound.

-

Object Retrieval Task in Cynomolgus Macaques

This cognitive task is utilized to assess the effects of compounds on executive function.

Methodology:

-

Animal Model:

-

Adult cynomolgus macaques (Macaca fascicularis) are trained on the object retrieval task.

-

-

Cognitive Task:

-

The task requires the monkey to retrieve a food reward from a transparent box that has an open side. The challenge lies in inhibiting the prepotent response of reaching directly for the visible reward and instead detouring to the opening.

-

-

Drug Administration and Testing:

-

This compound is administered, and the monkey's performance on the task is evaluated.

-

Key performance metrics include the number of successful retrievals, latency to retrieve the reward, and the number of perseverative errors (repeated attempts to reach through the closed side).

-

-

Data Analysis:

-

Changes in task performance following drug administration are analyzed to determine the impact of this compound on cognitive functions such as inhibitory control and behavioral flexibility.[6]

-

Conclusion

This compound is a selective PDE4 inhibitor that effectively modulates the cyclic AMP signaling pathway. Preclinical data demonstrate its potential as a therapeutic agent for neurological and psychiatric disorders, with a favorable safety profile compared to earlier-generation PDE4 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the cAMP pathway.

References

- 1. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4.3. Phosphodiesterase (PDE4 B2) Inhibition Assay [bio-protocol.org]

- 4. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]

- 5. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: GSK356278 for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor that has demonstrated pro-cognitive and anxiolytic effects in preclinical models. As a modulator of cyclic adenosine monophosphate (cAMP) signaling, this compound holds promise for the treatment of cognitive deficits in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core data and experimental methodologies related to this compound, intended to facilitate further research and development in the field of cognitive enhancement.

Core Pharmacological Data

This compound is a potent inhibitor of the PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound elevates intracellular cAMP levels, a key second messenger involved in synaptic plasticity and cognitive functions.

In Vitro Potency and Binding Affinity

| Target | Assay | Value (pIC50) | Reference |

| PDE4B Enzyme Activity | Enzymatic Hydrolysis Assay | 8.8 | [1][2] |

| High-Affinity Rolipram Binding Site (HARBS) | Radioligand Binding Assay | 8.6 | [1][2] |

Preclinical Efficacy in Cognitive and Behavioral Models

Preclinical studies in non-human primates have demonstrated the potential of this compound to enhance cognitive function and reduce anxiety-like behaviors. These effects are observed at doses that do not induce the common side effects associated with less selective PDE4 inhibitors.

Object Retrieval Task in Cynomolgus Macaques

This compound has been shown to enhance executive function in cynomolgus macaques in an object retrieval task.[1][2] This task assesses cognitive flexibility and problem-solving. While specific dose-response data from the this compound study is not publicly available, similar studies with other PDE4 inhibitors like rolipram have shown significant improvements in performance on this task.[3] For example, rolipram (0.01 mg/kg) increased the percentage of correct first reaches by approximately 20% in difficult trials.[3]

Marmoset Human Threat Test

In a model of anxiety in common marmosets, this compound demonstrated anxiolytic effects.[2][4] The therapeutic index for this compound in this model was greater than 10, compared to less than 1 for the prototypical PDE4 inhibitor, rolipram.[1][2] This indicates a significantly better safety margin regarding anxiety-like behaviors.

Human Pharmacokinetics and Brain Occupancy

A Positron Emission Tomography (PET) study using the radioligand --INVALID-LINK---rolipram was conducted in healthy male volunteers to determine the relationship between plasma concentration of this compound and PDE4 enzyme occupancy in the brain.

Pharmacokinetic and Occupancy Data (Single 14 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Mean Plasma Cmax | 42.3 | ng/mL | [5][6] |

| PDE4 Occupancy at Tmax | 48 | % | [5][6] |

| In Vivo EC50 | 46 ± 3.6 | ng/mL | [5][6] |

| Reduction in --INVALID-LINK---rolipram Whole Brain VT (3h post-dose) | 17 | % | [4][5] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and cognitive function.

Experimental Workflow for Preclinical Cognitive Assessment

The workflow for assessing the cognitive-enhancing effects of this compound in non-human primates typically involves acclimatization, baseline training, and a crossover design for drug administration.

Detailed Experimental Protocols

PDE4B Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4B enzyme.

-

Reagents and Materials :

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Detection reagents (e.g., fluorescently labeled antibody)

-

This compound or other test compounds

-

Microplate reader

-

-

Procedure :

-

Prepare serial dilutions of this compound.

-

Add the PDE4B enzyme to the wells of a microplate.

-

Add the this compound dilutions to the wells and incubate to allow for compound binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate for a defined period to allow for cAMP hydrolysis.

-

Stop the reaction and add detection reagents to quantify the amount of remaining cAMP or the product (AMP).

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the pIC50 value.

-

High-Affinity Rolipram Binding Site (HARBS) Assay (General Protocol)

This assay determines the affinity of a compound for the high-affinity binding site of PDE4, using radiolabeled rolipram.

-

Reagents and Materials :

-

Cell or brain tissue homogenates expressing PDE4

-

[³H]-Rolipram (radioligand)

-

Non-labeled rolipram (for non-specific binding determination)

-

This compound or other test compounds

-

Scintillation fluid and counter

-

-

Procedure :

-

Prepare serial dilutions of this compound.

-

In a series of tubes, combine the tissue homogenate, a fixed concentration of [³H]-Rolipram, and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of non-labeled rolipram in separate tubes.

-

Incubate the mixtures to reach binding equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the pIC50 value.

-

Object Retrieval Task in Cynomolgus Macaques

This task is designed to assess executive function, including planning and inhibition of prepotent responses.[7]

-

Apparatus :

-

A clear acrylic box (e.g., 5x5x5 cm) with one open side is mounted on the outside of the monkey's home cage.[7]

-

-

Procedure :

-

A food reward is placed inside the box in various positions.

-

Easy Trials : The reward is placed near the open side, allowing for a direct reach.[7]

-

Difficult Trials : The reward is placed deep within the box, requiring the monkey to make a detour reach around the side of the box to retrieve it, inhibiting the prepotent response of reaching directly towards the visible reward.[7]

-

Performance is measured by the percentage of correct first reaches.

-

Animals are trained to a stable baseline before drug administration.

-

This compound or vehicle is administered (e.g., orally) prior to testing.

-

Marmoset Human Threat Test

This test is a model of anxiety that measures the behavioral response of a marmoset to the presence of a human observer.

-

Procedure :

-

A human observer stands in front of the marmoset's cage for a defined period (e.g., 2 minutes).[4]

-

The marmoset's behavior is recorded, and specific postures and vocalizations associated with anxiety (e.g., "tsik" calls, scent marking, piloerection) are quantified.

-

This compound or vehicle is administered prior to the test.

-

A reduction in anxiety-related behaviors is indicative of an anxiolytic effect.

-

Future Directions and Unanswered Questions

While the preclinical data for this compound are promising, several areas require further investigation to fully understand its therapeutic potential for cognitive enhancement.

-

Long-Term Potentiation (LTP) : Direct electrophysiological studies are needed to confirm that this compound enhances LTP, a cellular correlate of learning and memory. While PDE4 inhibition is generally known to facilitate LTP, specific data for this compound is lacking.

-

AMPA Receptor Modulation : The relationship between elevated cAMP and the modulation of AMPA receptor function is a key area for investigation. Studies to determine if this compound directly or indirectly modulates AMPA receptor phosphorylation, trafficking, or channel conductance would provide valuable mechanistic insights.

-

Clinical Cognitive Data : While initial Phase I studies have established the safety and brain penetration of this compound, detailed results from any cognitive assessments performed in these trials would be crucial for guiding future clinical development.

-

In Vivo cAMP Dynamics : In vivo microdialysis or other advanced imaging techniques could be used to directly measure the changes in cerebral cAMP levels following this compound administration in preclinical models, correlating these changes with behavioral outcomes.

References

- 1. Pharmacokinetics and biodistribution of a human monoclonal antibody to oxidized LDL in cynomolgus monkey using PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective PDE inhibitors rolipram and sildenafil improve object retrieval performance in adult cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical pharmacokinetic evaluation of the respiratory syncytial virus-specific reshaped human monoclonal antibody RSHZ19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iitri.org [iitri.org]

Preclinical Profile of GSK356278: An In-Depth Technical Guide to its Evaluation in Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic potential of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The document details the experimental protocols of key anxiety models, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Core Compound Characteristics

This compound is a brain-penetrant inhibitor of the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an elevation of intracellular cAMP levels, a mechanism linked to anxiolytic and cognitive-enhancing effects.[1]

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of cAMP within the cell. Elevated cAMP levels, in turn, activate downstream signaling cascades, including protein kinase A (PKA), which are implicated in neuronal processes underlying mood and anxiety.

Preclinical Anxiety Model: Marmoset Human Threat Test

The primary preclinical model used to evaluate the anxiolytic effects of this compound was the marmoset human threat test.[2] This ethologically relevant paradigm assesses the anxiety response of a common marmoset (Callithrix jacchus) to the presence of an unfamiliar human.

Experimental Protocol

Animals: Adult male and female common marmosets were used in the studies. The animals were housed in pairs.[2]

Apparatus: The test was conducted in the animal's home cage.[3][4] The specific quadrant of the cage for testing is often separated to confine the animal.[4][5]

Procedure:

-

Habituation: Prior to testing, animals were habituated to the experimental procedures, including the presence of the experimenter and the recording equipment.

-

Drug Administration: this compound was administered orally 60 minutes before the test.[2] The vehicle used was not specified in the available literature.

-

Human Threat Exposure: An unfamiliar human intruder stood in front of the marmoset's home cage, maintaining eye contact for a 2-minute period.[2][4]

-

Behavioral Recording: The marmoset's behavior was recorded via video for the duration of the 2-minute threat exposure.[2]

Behavioral Parameters Measured: A range of species-specific behaviors indicative of anxiety were scored. The primary measure reported for this compound was the number of "postures," which are specific behavioral responses to threat.[2] Other behaviors typically analyzed in this test include:

-

Vigilance: Scanning the environment, head and body bobbing.[6]

-

Avoidance: Time spent at the back of the cage.[7]

-

Locomotion: Movement within the cage.[7]

-

Vocalizations: Specific calls such as "tsik" (mobbing call) and other vigilance calls.[1][6]

References

- 1. Marmosets: A Neuroscientific Model of Human Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avoidant Coping Style to High Imminence Threat Is Linked to Higher Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioural effects of anxiogenic agents in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A dimensional approach to modeling symptoms of neuropsychiatric disorders in the marmoset monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lesions of either anterior orbitofrontal cortex or ventrolateral prefrontal cortex in marmoset monkeys heighten innate fear and attenuate active coping behaviors to predator threat - PMC [pmc.ncbi.nlm.nih.gov]

GSK356278: A Deep Dive into its Anti-Neuroinflammatory Effects

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurological and psychiatric disorders. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells—microglia and astrocytes—can lead to a self-perpetuating cycle of neuronal damage. This sustained inflammatory state is characterized by the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), contributing to neuronal dysfunction and death. The intricate signaling pathways governing these processes present key therapeutic targets for mitigating the detrimental effects of chronic neuroinflammation. One such target is the phosphodiesterase 4 (PDE4) enzyme, a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling.

GSK356278: A Potent and Selective PDE4B Inhibitor

This compound is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 4B (PDE4B).[1] Its high selectivity for the PDE4B subtype is a significant advantage, as the inhibition of other PDE4 subtypes, particularly PDE4D, has been associated with dose-limiting side effects such as nausea and emesis.[2] By selectively targeting PDE4B, this compound offers the potential for a wider therapeutic window.

Mechanism of Action: Elevating cAMP to Quell Inflammation

The primary mechanism of action of this compound in combating neuroinflammation lies in its ability to increase intracellular levels of cyclic AMP (cAMP).[3] PDE4 enzymes are responsible for the degradation of cAMP; by inhibiting PDE4B, this compound prevents this breakdown, leading to an accumulation of cAMP within key immune cells of the CNS, particularly microglia.[2]

Elevated cAMP levels exert a potent anti-inflammatory effect through two main downstream pathways:

-

Activation of Protein Kinase A (PKA): Increased cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory genes, including interleukin-10 (IL-10).

-

Inhibition of the NF-κB Pathway: The cAMP/PKA signaling cascade can also interfere with the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway. By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4]

Figure 1: Mechanism of action of this compound in modulating neuroinflammation.

Preclinical Data on the Anti-Neuroinflammatory Effects of this compound

While specific quantitative data on the inhibition of cytokine production by this compound are not extensively available in the public domain, the compound's high potency against its primary target, PDE4B, is well-documented. The following table summarizes the key in vitro potency of this compound.

| Parameter | Value | Reference |

| PDE4B Enzyme Inhibition (pIC50) | 8.8 | [1] |

| High-Affinity Rolipram Binding Site (pIC50) | 8.6 | [1] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Preclinical studies with other selective PDE4B inhibitors have demonstrated significant reductions in the production of pro-inflammatory cytokines in various neuroinflammation models. For instance, selective PDE4B inhibition has been shown to reduce levels of TNF-α following traumatic brain injury.[5] It is highly probable that this compound exerts similar or more potent effects due to its high selectivity and brain-penetrant properties.

Experimental Protocols for Assessing Anti-Neuroinflammatory Effects

The evaluation of the anti-neuroinflammatory properties of compounds like this compound typically involves a combination of in vitro and in vivo models.

In Vitro Models: Primary Microglia and Astrocyte Cultures

-

Cell Culture: Primary microglia and astrocytes are isolated from the cerebral cortices of neonatal rodents.

-

Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of this compound prior to LPS stimulation.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway Analysis: The activation of key signaling molecules, such as the phosphorylation of NF-κB and CREB, is assessed by Western blotting or immunofluorescence.

References

- 1. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE4B as a microglia target to reduce neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of GSK356278: A Phosphodiesterase 4 Inhibitor for Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of psychiatric and neurologic diseases. By elevating cyclic adenosine monophosphate (cAMP) levels in the central nervous system, this compound exhibits anxiolytic and cognition-enhancing effects. Notably, it displays a superior therapeutic index compared to earlier PDE4 inhibitors like rolipram and roflumilast, suggesting a reduced likelihood of dose-limiting side effects such as nausea and vomiting. This whitepaper provides a comprehensive overview of the preclinical and clinical data on this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, memory, and mood regulation. Inhibition of PDE4 has long been a therapeutic target for a range of conditions. However, the clinical utility of early PDE4 inhibitors has been hampered by a narrow therapeutic window, primarily due to adverse effects like emesis.

This compound emerged as a promising candidate by demonstrating a clear separation between its desired pharmacological effects and the induction of side effects in preclinical studies. This document serves as a technical guide for researchers, scientists, and drug development professionals, consolidating the available data on this compound to facilitate further investigation and potential clinical development.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE4 enzyme, particularly the PDE4B isoform. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, including protein kinase A (PKA). The elevation of cAMP in neuronal cells is associated with enhanced synaptic plasticity, neuroprotection, and anti-inflammatory responses, which are believed to underlie the observed anxiolytic and cognitive-enhancing properties of the compound.[1][2]

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and therapeutic effects in various animal models.

In Vitro Potency and Selectivity

Biochemical assays were conducted to determine the inhibitory activity of this compound against PDE4 enzymes.

| Parameter | Value | Reference |

| PDE4B Enzyme Activity (pIC50) | 8.8 | [1][2] |

| High-Affinity Rolipram Binding Site (pIC50) | 8.6 | [1][2] |

In Vivo Efficacy and Therapeutic Index

The therapeutic index of this compound was assessed by comparing the doses required for efficacy in models of neurological disorders with the doses that induce emetic-like behavior (pica in rats).

| Model | Species | Efficacy Endpoint | Emetic Endpoint | Therapeutic Index (this compound) | Therapeutic Index (Rolipram) | Therapeutic Index (Roflumilast) | Reference |

| LPS-Induced Lung Inflammation vs. Pica | Rodent | Inhibition of Neutrophilia | Induction of Pica | >150 | 0.5 | 6.4 | [1][2] |

| Human Threat Test vs. Emesis | Marmoset | Anxiolytic Effect | Emesis | >10 | <1 | - | [1] |

| Object Retrieval Task | Cynomolgus Macaque | Improved Executive Function | No Adverse Effects Observed | - | - | - | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Rodent LPS-Induced Lung Inflammation Model

This model is used to assess the anti-inflammatory properties of PDE4 inhibitors.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Acclimatization: Animals were housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Animals were randomly assigned to vehicle or treatment groups. This compound was administered orally (p.o.) at various doses.

-

Inflammation Induction: One hour after drug administration, animals were anesthetized, and lipopolysaccharide (LPS) from E. coli was instilled intratracheally to induce lung inflammation.

-

Endpoint Measurement: At 4 or 24 hours post-LPS challenge, animals were euthanized. Bronchoalveolar lavage (BAL) was performed to collect lung fluid. The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.

-

Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle-treated group.

Rat Pica Model

This model is a surrogate for assessing emetic potential in rats, which lack a vomiting reflex.

-

Animals: Male Wistar rats.

-

Housing: Animals were individually housed in cages with free access to standard laboratory chow, water, and a pre-weighed amount of kaolin (a non-nutritive clay).

-

Dosing: this compound was administered orally at various doses.

-

Endpoint Measurement: The amount of kaolin consumed over a 24-hour period post-dosing was measured. An increase in kaolin consumption is indicative of pica, an illness-response behavior considered analogous to emesis.

-

Statistical Analysis: Kaolin consumption was compared between treatment groups and a vehicle control group using an appropriate statistical test, such as ANOVA.

Marmoset Human Threat Test

This ethological model is used to assess anxiety-like behavior in non-human primates.

-

Animals: Common marmosets (Callithrix jacchus).

-

Procedure: The test involves exposing the marmoset to the passive presentation of a human observer standing in front of its home cage. The observer maintains eye contact with the animal for a fixed period.

-

Behavioral Scoring: Anxiety-like behaviors, such as postures of vigilance and retreat, are scored by a trained observer blind to the treatment conditions.

-

Dosing: this compound was administered orally prior to the test.

-

Endpoint Measurement: A reduction in the frequency or duration of anxiety-related behaviors is indicative of an anxiolytic effect.

-

Statistical Analysis: Behavioral scores were compared between drug-treated and vehicle-treated animals using non-parametric statistical tests.

Cynomolgus Macaque Object Retrieval Task

This task assesses cognitive functions, particularly executive function and learning, in non-human primates.

-

Animals: Cynomolgus macaques (Macaca fascicularis).

-

Apparatus: The task typically involves a transparent box containing a food reward that can only be retrieved by performing a detour reach, requiring the inhibition of a prepotent but incorrect response (reaching directly for the reward).

-

Procedure: The animals are trained to retrieve the reward. The number of successful trials and the latency to retrieve the reward are recorded.

-

Dosing: this compound was administered orally before the testing session.

-

Endpoint Measurement: An improvement in performance, such as an increase in the number of successful retrievals or a decrease in the latency to retrieve the reward, indicates a pro-cognitive effect.

-

Statistical Analysis: Performance metrics were analyzed using repeated-measures ANOVA to assess the effect of the drug over time.

Clinical Development

This compound has progressed to clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT01602900)

A Phase I, open-label, non-randomized, adaptive design study was conducted in healthy male volunteers. The primary objective was to characterize the relationship between plasma concentrations of this compound and the occupancy of PDE4 in the brain.

-

Methodology: Positron Emission Tomography (PET) with the radioligand --INVALID-LINK---rolipram was used to measure PDE4 occupancy in the brain before and after a single oral dose of this compound.

-

Key Findings: The study demonstrated that this compound is brain-penetrant in humans and achieves significant occupancy of PDE4 at tolerable doses.

-

Status: This study has been completed.

Conclusion and Future Directions

This compound represents a promising next-generation PDE4 inhibitor with a preclinical profile that suggests a significant therapeutic potential for treating psychiatric and neurological disorders. Its high potency, selectivity, and, most importantly, its wide therapeutic index, address the key limitations of earlier compounds in this class. The successful demonstration of brain penetration and target engagement in a Phase I clinical trial provides a strong rationale for further clinical investigation.

Future research should focus on evaluating the efficacy of this compound in patient populations with specific neurological and psychiatric conditions, such as anxiety disorders, depression, and cognitive impairments associated with neurodegenerative diseases. The detailed experimental protocols and compiled data in this whitepaper are intended to serve as a valuable resource for the scientific community to build upon this promising foundation.

References

The Discovery and Development of GSK356278: A Brain-Penetrant PDE4 Inhibitor for Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK356278 is a potent, selective, and orally bioavailable phosphodiesterase 4 (PDE4) inhibitor designed to penetrate the central nervous system. This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. Key aspects covered include its mechanism of action, medicinal chemistry and structure-activity relationships, in vitro and in vivo pharmacology, preclinical pharmacokinetics, and initial human brain occupancy data. Experimental protocols for pivotal preclinical models are detailed to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1] Inhibition of PDE4 elevates intracellular cAMP levels, a second messenger crucial for various cellular functions, particularly in immune and neuronal cells.[1] For decades, PDE4 inhibitors have been explored for their therapeutic potential in a range of conditions, including inflammatory diseases and central nervous system (CNS) disorders.[1] However, the clinical utility of early PDE4 inhibitors, such as rolipram, has been hampered by dose-limiting side effects like nausea and emesis.[1]

This compound, with the chemical name 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, emerged from a dedicated effort to develop a brain-penetrant PDE4 inhibitor with an improved therapeutic index.[1] This whitepaper details the journey of this compound from a chemical concept to a clinical candidate.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn modulates downstream signaling pathways.

Figure 1: Mechanism of action of this compound.

Medicinal Chemistry and Synthesis

The discovery of this compound stemmed from the optimization of a high-throughput screening hit belonging to the 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides class of potent and selective PDE4 inhibitors.[2]

Structure-Activity Relationship (SAR)

Early SAR studies on the pyrazolopyridine scaffold highlighted key structural features for potent PDE4 inhibition. X-ray crystallography of analogues bound to the PDE4 active site provided a rationale for the observed SAR.[2] Further optimization focused on the 5-position of the pyrazolopyridine core, where a range of substituted heterocycles demonstrated good potency.[2] Computational modeling and X-ray crystallography were instrumental in guiding the design of compounds with sub-nanomolar inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells.[2]

Synthesis

An optimized, large-scale synthesis of this compound was developed to overcome the challenges of the initial medicinal chemistry route, which involved hazardous reagents and harsh conditions.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of PDE4B, with a pIC50 of 8.8.[1] It also binds to the high-affinity rolipram binding site (HARBS) with a pIC50 of 8.6.[1]

| Parameter | Value |

| PDE4B Enzyme Inhibition (pIC50) | 8.8[1] |

| High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50) | 8.6[1] |

Table 1: In Vitro Potency of this compound

In Vivo Pharmacology

This compound has demonstrated a superior therapeutic index compared to earlier PDE4 inhibitors in various preclinical models.

Rodent Lung Inflammation and Pica Models

In a rodent model of lung inflammation, this compound showed potent anti-inflammatory effects. When compared to its effect in a rat pica model (a surrogate for nausea and emesis), this compound exhibited a therapeutic index of over 150.[1] This is a significant improvement over rolipram (therapeutic index of 0.5) and roflumilast (therapeutic index of 6.4).[1]

Marmoset Human Threat Test

In a model of anxiety in common marmosets, this compound demonstrated anxiolytic effects with a therapeutic index greater than 10, whereas rolipram's therapeutic index was less than 1.[1]

Cynomolgus Macaque Object Retrieval Test

This compound was shown to enhance performance in a model of executive function in cynomolgus macaques without any observed adverse effects.[1]

| Preclinical Model | This compound Therapeutic Index | Rolipram Therapeutic Index | Roflumilast Therapeutic Index |

| Rodent Lung Inflammation vs. Rat Pica | >150[1] | 0.5[1] | 6.4[1] |

| Marmoset Human Threat Test | >10[1] | <1[1] | Not Reported |

Table 2: Therapeutic Index of this compound in Preclinical Models

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple preclinical species, including good oral bioavailability and brain penetration.[3]

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | t1/2 (h) | Oral Bioavailability (%) | Brain/Plasma Ratio (at Tmax) |

| Rat | 1 | 141-264 | 2 | 314-448 | 1.7-2.7 | 91 | ~1 |

| Ferret | 1 | ~90 | Not Reported | 227 | Not Reported | Not Reported | Not Reported |

| Cynomolgus Macaque | 0.2 | ~20 | Not Reported | 51 | Not Reported | Not Reported | Not Reported |

| Common Marmoset | 1 | ~70 | Not Reported | 330 | Not Reported | Not Reported | Not Reported |

Table 3: Preclinical Pharmacokinetic Parameters of this compound [3]

Clinical Development

Phase 1 PET Study (NCT01602900)

An open-label, non-randomized PET occupancy study was conducted in healthy male volunteers to assess the relationship between plasma concentrations of this compound and brain PDE4 occupancy.[4][5] Following a single oral dose of 14 mg, the mean plasma Cmax was 42.3 ng/mL, which resulted in a PDE4 occupancy of 48% at Tmax.[4] The in vivo affinity (EC50) of this compound was estimated to be 46 ± 3.6 ng/mL.[4]

| Parameter | Value |

| Dose | 14 mg (single oral dose)[4] |

| Mean Plasma Cmax | 42.3 ng/mL[4] |

| PDE4 Occupancy at Tmax | 48%[4] |

| In Vivo EC50 | 46 ± 3.6 ng/mL[4] |

Table 4: Human Phase 1 PET Study Results for this compound

Experimental Protocols

Rodent Lung Inflammation Model (Representative Protocol)

Figure 2: Workflow for a rodent lung inflammation model.

Methodology:

-

Animals: Male Wistar rats (200-250 g).

-

Induction of Inflammation: Animals are anesthetized and lipopolysaccharide (LPS; from E. coli) is administered intratracheally at a dose of 1 mg/kg in sterile saline.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before or after LPS challenge.

-

Sample Collection: At 24 hours post-LPS administration, animals are euthanized, and bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with phosphate-buffered saline (PBS). Lung tissue is also collected for histological analysis.

-

Analysis: Total and differential cell counts in the BALF are performed. Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA. Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological evaluation of inflammation.

Marmoset Human Threat Test (Representative Protocol)

Figure 3: Workflow for the marmoset human threat test.

Methodology:

-

Animals: Adult common marmosets (Callithrix jacchus) housed in their home cages.

-

Drug Administration: this compound or vehicle is administered orally 60 minutes prior to the test.[3]

-

Test Procedure: An unfamiliar human experimenter stands approximately 0.5 meters from the front of the marmoset's cage and maintains direct eye contact for a 2-minute period.

-

Behavioral Recording: The marmoset's behavior is video-recorded during the test period.

-

Analysis: The frequency and duration of specific anxiety-like behaviors, such as "slit-eye" postures, tail postures, and specific vocalizations, are scored by a trained observer blind to the treatment conditions.

Cynomolgus Macaque Object Retrieval Test (Representative Protocol)

Figure 4: Workflow for the cynomolgus macaque object retrieval test.

Methodology:

-

Animals: Adult cynomolgus macaques (Macaca fascicularis).

-

Apparatus: A transparent box with an opening on one side is used. A food reward (e.g., a piece of fruit) is placed inside.

-

Training: Monkeys are trained to retrieve the food reward from the box.

-

Drug Administration: this compound or vehicle is administered prior to the test session.

-

Test Procedure: The box is presented to the monkey with the reward placed in either an "easy" (near the opening) or "difficult" (deep inside, requiring a detour reach) position. The order of presentation is randomized.

-

Analysis: The primary endpoint is the percentage of trials in which the monkey successfully retrieves the reward on the first attempt.[6]

Conclusion

This compound is a potent, selective, and brain-penetrant PDE4 inhibitor that has demonstrated a significantly improved therapeutic index in preclinical models compared to earlier-generation compounds. Its ability to engage its target in the human brain at tolerable doses, coupled with its pro-cognitive and anxiolytic-like effects in non-human primates, supports its further investigation for the treatment of psychiatric and neurological disorders. The detailed data and experimental protocols provided in this document serve as a valuable resource for the scientific community to build upon this research.

References

- 1. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK-356278 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of GSK356278

These application notes provide a summary of the in vivo experimental protocols for the characterization of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following sections detail the compound's mechanism of action, present quantitative data from preclinical studies in tabular format, and outline the methodologies for key behavioral and pharmacokinetic experiments.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its therapeutic effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[1][3][4][5] This activation of the cAMP/PKA pathway is crucial for neuronal functions such as synaptic plasticity, learning, and memory.[1][4] The key steps in this signaling pathway are the activation of PKA by cAMP, which then phosphorylates the cAMP-response element binding protein (CREB).[1][4] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and function.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Species/Model | Value | Reference |

| In Vitro Potency | |||

| PDE4B Enzyme Inhibition (pIC50) | Human Recombinant | 8.8 | [2] |

| High-Affinity Rolipram Binding Site (HARBS) Binding (pIC50) | Human Recombinant | 8.6 | [2] |

| Preclinical Efficacy | |||

| Anxiolytic Effect (Marmoset Human Threat Test) | Common Marmoset | Therapeutic Index >10 | [2] |

| Cognition Enhancement (Object Retrieval Task) | Cynomolgus Macaque | Enhanced performance with no adverse effects | [2] |

| Preclinical Safety | |||

| Therapeutic Index (Rodent Lung Inflammation vs. Rat Pica) | Rat | >150 | [2] |

| Human Pharmacokinetics & Pharmacodynamics | |||

| Oral Dose | Healthy Male Volunteers | 14 mg (single dose) | [4][5] |

| Mean Peak Plasma Concentration (Cmax) | Healthy Male Volunteers | 42.3 ng/mL | [4][5] |

| PDE4 Occupancy at Tmax | Healthy Male Volunteers | 48% | [4][5] |

| In Vivo Affinity (EC50) | Healthy Male Volunteers | 46 ± 3.6 ng/mL | [4][5] |

| Reduction in --INVALID-LINK---rolipram Whole Brain VT (3h post-dose) | Healthy Male Volunteers | 17% | [4][5] |

| Reduction in --INVALID-LINK---rolipram Whole Brain VT (8h post-dose) | Healthy Male Volunteers | 4% | [4][5] |

Experimental Protocols

Anxiolytic Activity: Marmoset Human Threat Test

Objective: To assess the anxiolytic effects of this compound in a primate model of anxiety.

Experimental Workflow:

Methodology:

-

Animals: Adult common marmosets (Callithrix jacchus) are used in this behavioral paradigm.[6] Animals should be housed in an appropriate environment with a regular light-dark cycle and access to food and water.

-

Drug Administration: this compound is administered orally 60 minutes prior to the test.[7] A vehicle control group should be included. For comparison, the prototypical PDE4 inhibitor rolipram can be administered subcutaneously.[7]

-

Human Threat Test Procedure:

-

The test is conducted in the animal's home cage to minimize stress from handling.[8]

-

A human observer stands in front of the cage, maintaining eye contact with the marmoset for a period of 2 minutes.

-

Behavioral responses, such as the number of specific postures indicative of anxiety, are recorded during the 2-minute test period.

-

-

Data Analysis: The recorded behavioral data is analyzed to compare the responses of the this compound-treated group with the vehicle-treated group. A statistically significant reduction in anxiety-related behaviors in the treated group indicates an anxiolytic effect.

Cognitive Enhancement: Cynomolgus Macaque Object Retrieval Task

Objective: To evaluate the effects of this compound on executive function and cognitive performance in a non-human primate model.

Experimental Workflow:

Methodology:

-

Animals: Adult cynomolgus macaques (Macaca fascicularis) are used for this task.[2] Animals should be appropriately housed and maintained.

-

Apparatus: The task utilizes a clear acrylic box (e.g., 5x5x5 cm) with one open side, mounted on the outside of the animal's home cage.[2]

-

Drug Administration: this compound is administered orally prior to testing. A vehicle control is used for comparison.

-

Object Retrieval Procedure:

-

A food reward (e.g., raisin, fruit piece) is placed inside the box.[2]

-

The task involves both "easy" and "difficult" trials. In easy trials, the reward is placed near the opening, while in difficult trials, it is placed deep within the box, requiring a more complex retrieval strategy.[2]

-

The orientation of the open side of the box (e.g., left, right, towards the monkey) is randomized.[2]

-

The primary endpoint is the percentage of correct retrievals of the reward on the first attempt.[2]

-

-

Data Analysis: Performance in the this compound-treated group is compared to the vehicle-treated group, particularly on the difficult trials, to assess for cognitive enhancement.

Human Brain PDE4 Occupancy: PET Imaging Study

Objective: To quantify the occupancy of PDE4 in the human brain by this compound using Positron Emission Tomography (PET).

Experimental Workflow:

Methodology:

-

Subjects: Healthy human volunteers are recruited for this study.[4][5]

-

PET Radiotracer: --INVALID-LINK---rolipram, a radiolabeled ligand that binds to PDE4, is used for imaging.[4][5]

-

Study Design:

-

Data Acquisition and Analysis:

-

Dynamic PET emission data is collected.

-

A metabolite-corrected arterial input function is used for kinetic modeling.[4][5]

-

The volume of distribution (VT) of --INVALID-LINK---rolipram is estimated using a two-tissue compartment model.[4][5]

-

PDE4 occupancy is calculated by comparing the VT at baseline and post-dose time points.[5]

-

Plasma concentrations of this compound are measured from blood samples to establish a relationship between drug concentration and enzyme occupancy.[5]

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) | PLOS One [journals.plos.org]

- 3. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual PDE4/10A inhibition restores CREB1 function and enhances neuronal resilience in models of alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The marmoset monkey: a multi-purpose preclinical and translational model of human biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using GSK356278

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function.[2][3] These application notes provide detailed protocols for two key cell-based assays to characterize the activity of this compound: an anti-inflammatory assay measuring the inhibition of TNF-α release and a target engagement assay quantifying cAMP accumulation.

Data Presentation

The following table summarizes the quantitative data for this compound in relevant cell-based assays.

| Assay Type | Cell Type/System | Parameter | Value | Reference |

| PDE4B Enzyme Inhibition | Recombinant Human PDE4B | pIC50 | 8.8 | [1] |

| TNF-α Release Inhibition | Human Whole Blood (LPS-stimulated) | pIC50 | 7.6 | [4] |

| PDE4 Target Occupancy (in vivo) | Human Brain | EC50 | 46 ± 3.6 ng/mL | [5] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE4, which prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][4][6] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and neuronal plasticity.[2][7]

References

- 1. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cAMP/PKA-CREB-BDNF Signaling Cascade and Phosphodiesterase 4 Inhibition: A Possible Neuroprotective Approach in Alzheimer’s Disease [rpbs.journals.ekb.eg]

- 5. revvity.com [revvity.com]

- 6. Dual PDE4/10A inhibition restores CREB1 function and enhances neuronal resilience in models of alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DC591017, a phosphodiesterase-4 (PDE4) inhibitor with robust anti-inflammation through regulating PKA-CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK356278 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of GSK356278, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in rodent models. The following protocols and data are based on publicly available information and are intended to guide researchers in designing their own studies.

Mechanism of Action

This compound is a brain-penetrant PDE4 inhibitor.[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades involved in inflammation and neuronal function. This compound specifically targets the high-affinity rolipram binding site of the PDE4 enzyme.[1]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from preclinical rodent studies. It is important to note that specific dosages for efficacy studies in the rodent lung inflammation and rat pica models were not explicitly detailed in the primary publication; therefore, a potential effective dose range is inferred based on pharmacokinetic data and typical dosages for PDE4 inhibitors in similar models.

| Parameter | Species | Model | Route of Administration | Dosage/Concentration | Outcome | Reference |

| Pharmacokinetics | Rat (CD) | Brain Penetration | Oral (p.o.) | 1 mg/kg | Assessed brain and blood concentrations 2 hours post-dose. | Rutter et al., 2014 |

| Efficacy | Rodent | Lung Inflammation (LPS-induced) | Oral (p.o.) | 0.1 - 1 mg/kg (Inferred) | Contributed to a therapeutic index of >150. | Rutter et al., 2014 |

| Side Effect Profile | Rat | Pica (Cisplatin-induced) | Oral (p.o.) | 0.1 - 1 mg/kg (Inferred) | Used to determine the therapeutic index against emetic-like behavior. | Rutter et al., 2014 |

*Note: The specific effective doses for the lung inflammation and pica models were not provided in the primary literature. The listed range is an educated estimation based on the reported pharmacokinetic studies and the general potency of the compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rodent models, based on established methodologies.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Rat Model of LPS-Induced Lung Inflammation

Objective: To assess the efficacy of this compound in reducing lung inflammation induced by lipopolysaccharide (LPS) in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Equipment for intratracheal instillation

-

Materials for bronchoalveolar lavage (BAL) and tissue collection

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Group Allocation: Randomly divide animals into the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (e.g., 0.1, 0.3, 1 mg/kg) + LPS

-

-

This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose of this compound or vehicle orally (p.o.) via gavage 1 hour prior to LPS challenge.

-

Induction of Lung Inflammation: Anesthetize the rats. Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline. The control group will receive sterile saline only.

-

Monitoring and Sample Collection: At a predetermined time point (e.g., 4-6 hours) after LPS administration, euthanize the animals.

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect lung fluid. Centrifuge the BAL fluid to separate cells from the supernatant.

-

Tissue Collection: Perfuse the lungs and collect lung tissue for histological analysis and MPO assay.

-

Analysis:

-

Count the total and differential inflammatory cells in the BAL fluid.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA.

-

Determine the MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

-

Perform histological examination of lung tissue sections to assess the degree of inflammation and tissue damage.

-

Figure 2: Experimental workflow for the rat LPS-induced lung inflammation model.

Protocol 2: Assessment of Emetic-Like Behavior in a Rat Pica Model

Objective: To evaluate the potential of this compound to induce pica (the ingestion of non-nutritive substances), which is used as a surrogate for emesis in rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)

-

Cisplatin

-

Sterile saline

-

Kaolin pellets (non-nutritive clay)

-

Standard rat chow

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Metabolic cages for individual housing and measurement of food and kaolin intake

Procedure:

-

Animal Acclimation: Individually house rats in metabolic cages for several days to acclimate them to the environment and the presence of kaolin.

-

Baseline Measurement: For 24-48 hours prior to the experiment, provide pre-weighed amounts of standard chow and kaolin pellets and measure daily consumption to establish a baseline.

-

Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

-

Vehicle control + Saline

-

Vehicle control + Cisplatin

-

This compound (e.g., 0.1, 0.3, 1 mg/kg) + Cisplatin

-

-

This compound Administration: Administer the designated dose of this compound or vehicle orally (p.o.) via gavage.

-

Induction of Pica: One hour after this compound or vehicle administration, administer cisplatin (e.g., 3-6 mg/kg, intraperitoneally) to induce pica. The control group will receive an equivalent volume of sterile saline.

-

Measurement of Intake: Over the next 24-48 hours, measure the consumption of kaolin and standard chow at regular intervals.

-

Analysis: Compare the amount of kaolin consumed by the this compound-treated groups to the vehicle-treated, cisplatin-challenged group. A significant increase in kaolin consumption is indicative of pica. This data is used to determine the dose at which this compound induces this side effect, which is then compared to its effective dose in therapeutic models to calculate a therapeutic index.

These protocols provide a foundation for the investigation of this compound in rodent models. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for GSK356278 Administration in Animal Models of Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. A key pathological feature is the mutation of the huntingtin (HTT) gene, which leads to the production of mutant huntingtin protein (mHTT). This triggers a cascade of detrimental cellular events, including transcriptional dysregulation. Notably, the expression and function of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) are significantly impaired in HD.[1]

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that have shown therapeutic potential in various preclinical models of psychiatric and neurological diseases.[2] These inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger. This elevation in cAMP can, in turn, activate signaling pathways that positively modulate the levels of CREB and BDNF, which are compromised in Huntington's disease.[1] Preclinical studies with PDE4 inhibitors, such as rolipram, have demonstrated neuroprotective effects in animal models of HD, suggesting that this class of compounds could be a viable therapeutic strategy.[3]

GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor.[2] While preclinical studies have demonstrated its anxiolytic and cognition-enhancing effects in various animal models, to date, no specific studies on the administration of this compound in animal models of Huntington's disease have been published.[2] However, based on the known mechanism of action of PDE4 inhibitors and the positive results from other compounds in this class in HD models, this compound presents a promising candidate for investigation.

These application notes provide a generalized framework for the preclinical evaluation of this compound in established mouse models of Huntington's disease, drawing upon common methodologies and endpoints used in the field.

Signaling Pathway of PDE4 Inhibitors in Huntington's Disease

References

- 1. Role of Phosphodiesterases in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Brain Penetration of GSK356278

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, a mechanism that has shown therapeutic potential in treating central nervous system (CNS) disorders.[1] Effective target engagement within the brain is paramount for the efficacy of any CNS drug candidate. Therefore, accurate measurement of brain penetration is a critical step in the preclinical and clinical development of this compound.

These application notes provide an overview of key methodologies to assess the brain penetration of this compound, including preclinical evaluation in animal models and clinical evaluation in humans. Detailed protocols for in vivo microdialysis and brain-to-plasma ratio determination in rats are provided, alongside a description of a human Positron Emission Tomography (PET) study.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the brain penetration and target engagement of this compound.

Table 1: Preclinical Pharmacokinetics of this compound

| Species | Administration Route | Key Findings | Reference |

| Rat, Marmoset, Cynomolgus Monkey, Ferret | Oral and Intravenous | This compound is a brain-penetrant PDE4 inhibitor.[1][2] | [1][2] |

Table 2: Human Brain PDE4 Occupancy by this compound Measured by --INVALID-LINK---rolipram PET [3][4]

| Parameter | Value |

| Dose of this compound | Single 14 mg oral dose |

| Mean Plasma Cmax | 42.3 ng/mL |

| PDE4 Occupancy at Tmax | 48% |

| In vivo EC50 | 46 ± 3.6 ng/mL |

| Reduction in --INVALID-LINK---rolipram whole brain VT at 3h post-dose | 17% (p = 0.01) |

| Reduction in --INVALID-LINK---rolipram whole brain VT at 8h post-dose | 4% |

Signaling Pathway

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

References